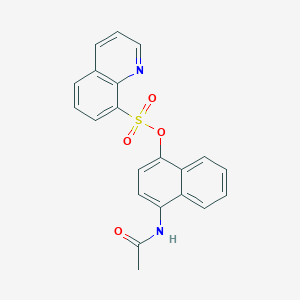
N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide, also known as BQS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BQS is a heterocyclic compound that consists of a quinoline ring fused with a benzothiazole ring and a sulfonamide group attached to the quinoline ring. In
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS). ROS can cause oxidative damage to cells, which can result in cell death. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the generation of ROS, and the induction of cell death. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide is its high selectivity for metal ions, which makes it a useful tool for the detection of these ions in biological samples. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide is also relatively easy to synthesize and has a high degree of purity. However, N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has some limitations, including its potential toxicity and the need for specialized equipment to detect fluorescence.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide. One area of interest is the development of new fluorescent probes based on N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide that can detect other metal ions or molecules of biological interest. Another area of interest is the use of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide in photodynamic therapy, where it may be possible to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide and its potential applications in the treatment of diseases.
Synthesemethoden
N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide can be synthesized using a multi-step process that involves the reaction of 8-aminoquinoline with 2-mercaptobenzothiazole and sulfonyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with a base to yield the final product. The purity of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and zinc. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide can selectively bind to these metal ions and emit fluorescence, which can be detected using spectroscopic techniques. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to destroy cancer cells.
Eigenschaften
Molekularformel |
C16H11N3O2S2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-23(21,14-9-3-5-11-6-4-10-17-15(11)14)19-16-18-12-7-1-2-8-13(12)22-16/h1-10H,(H,18,19) |
InChI-Schlüssel |
JFRWRNHOJWVDLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)


![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)


![N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277010.png)